ETHYL 6-METHYL-4-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 6-methyl-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a morpholine ring, a thioxo group, and a tetrahydropyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ETHYL 6-METHYL-4-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions typically include acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
Ethyl 6-methyl-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure allows it to interact with specific biological targets, making it useful in the development of therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-4-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The morpholine ring and thioxo group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 6-methyl-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar tetrahydropyrimidine core but differs in the substituents attached to the phenyl ring.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound contains a morpholine ring and exhibits similar biological activities.
The uniqueness of ETHYL 6-METHYL-4-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-methyl-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-3-27-19(25)17-13(2)21-20(29)22-18(17)14-4-6-15(7-5-14)28-12-16(24)23-8-10-26-11-9-23/h4-7,18H,3,8-12H2,1-2H3,(H2,21,22,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBTZGUGMGLPGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC(=O)N3CCOCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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